molecular formula C10H15BrClN B6591475 (S)-1-(3-Bromophenyl)-2-methylpropan-1-amine hydrochloride CAS No. 1391451-61-8

(S)-1-(3-Bromophenyl)-2-methylpropan-1-amine hydrochloride

Cat. No.: B6591475
CAS No.: 1391451-61-8
M. Wt: 264.59 g/mol
InChI Key: NBIZUXWSIIGBEV-PPHPATTJSA-N
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Description

(S)-1-(3-Bromophenyl)-2-methylpropan-1-amine hydrochloride is a chiral amine compound with a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Bromophenyl)-2-methylpropan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-bromophenylacetonitrile.

    Reduction: The nitrile group is reduced to the corresponding amine using hydrogenation or other reducing agents such as lithium aluminum hydride.

    Chiral Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.

    Formation of Hydrochloride Salt: The free base of the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale hydrogenation processes and efficient chiral resolution techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Bromophenyl)-2-methylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

(S)-1-(3-Bromophenyl)-2-methylpropan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1-(3-Bromophenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the chiral amine moiety play crucial roles in its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3-Bromophenyl)-2-methylpropan-1-amine hydrochloride: The enantiomer of the compound with different stereochemistry.

    1-(3-Bromophenyl)-2-methylpropan-1-amine: The free base form without the hydrochloride salt.

    1-(3-Chlorophenyl)-2-methylpropan-1-amine hydrochloride: A similar compound with a chlorine atom instead of bromine.

Uniqueness

(S)-1-(3-Bromophenyl)-2-methylpropan-1-amine hydrochloride is unique due to its specific chiral configuration and the presence of the bromophenyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(1S)-1-(3-bromophenyl)-2-methylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN.ClH/c1-7(2)10(12)8-4-3-5-9(11)6-8;/h3-7,10H,12H2,1-2H3;1H/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIZUXWSIIGBEV-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC(=CC=C1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C1=CC(=CC=C1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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